molecular formula C18H18N4O B2882438 (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE CAS No. 681854-68-2

(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE

Cat. No.: B2882438
CAS No.: 681854-68-2
M. Wt: 306.369
InChI Key: ZGZUIDBOBPOOSF-UHFFFAOYSA-N
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Description

(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring system, a piperidine moiety, and a cyano group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-piperidin-1-ylquinoline-3-carbaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the cyano and amide functionalities, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other functionalities.

    Substitution: The quinoline and piperidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.

    3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide: Lacks the cyano group, resulting in different chemical properties and applications.

    2-cyano-3-(quinolin-3-yl)prop-2-enamide:

Uniqueness

(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-12-15(17(20)23)11-14-10-13-6-2-3-7-16(13)21-18(14)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,23)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUIDBOBPOOSF-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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